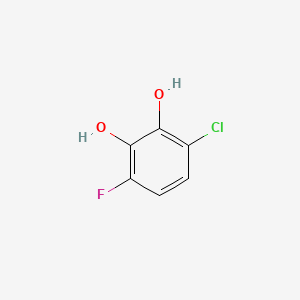
5-Iodo-UDP trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-UDP trisodium salt typically involves the iodination of uridine derivatives followed by phosphorylation. The general steps include:
Iodination: Uridine is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the uridine ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Large-scale iodination: Using industrial-grade iodine and oxidizing agents.
Efficient phosphorylation: Employing high-efficiency phosphorylating agents and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-UDP trisodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Phosphorylation/Dephosphorylation: The diphosphate group can be modified through phosphorylation or dephosphorylation reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Phosphorylation: Phosphorylating agents like POCl3 or PCl3 in the presence of bases such as triethylamine (TEA) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Phosphorylation Products: Modified nucleotide diphosphates or triphosphates can be obtained.
Applications De Recherche Scientifique
5-Iodo-UDP trisodium salt has a wide range of applications in scientific research, including:
Chemistry
Nucleotide Analogs: Used as a precursor for the synthesis of various nucleotide analogs for biochemical studies.
Biology
Receptor Studies: As a selective P2Y6 receptor agonist, it is used to study the role of P2Y6 receptors in cellular signaling and physiological processes.
Medicine
Cytoprotection: Exhibits cytoprotective effects in models of ischemia/reperfusion injury, making it a potential therapeutic agent for conditions involving tissue damage.
Industry
Pharmaceutical Research: Used in the development of new drugs targeting P2Y6 receptors and related pathways.
Mécanisme D'action
5-Iodo-UDP trisodium salt exerts its effects primarily through the activation of the P2Y6 receptor . The mechanism involves:
Receptor Binding: The compound binds selectively to the P2Y6 receptor on the cell surface.
Signal Transduction: Activation of the receptor triggers intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Physiological Effects: These signaling molecules mediate various cellular responses, such as calcium mobilization and activation of protein kinase C (PKC), resulting in cytoprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine 5’-diphosphoglucuronic acid trisodium salt (UDP-GlcA): Another nucleotide diphosphate with different biological functions.
Uridine 5’-triphosphate trisodium salt (UTP): A nucleotide triphosphate involved in RNA synthesis and other cellular processes.
Uniqueness
Selective P2Y6 Agonist: Unlike other nucleotide diphosphates, 5-Iodo-UDP trisodium salt is highly selective for the P2Y6 receptor, making it a valuable tool for studying P2Y6-mediated signaling pathways.
Cytoprotective Properties: Its ability to protect cells from ischemia/reperfusion injury sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H10IN2Na3O12P2 |
|---|---|
Poids moléculaire |
596.00 g/mol |
Nom IUPAC |
trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H13IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5-,6-,8-;;;/m1.../s1 |
Clé InChI |
QWGVSYFNEAILDQ-FCIXCQMASA-K |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)

![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)





